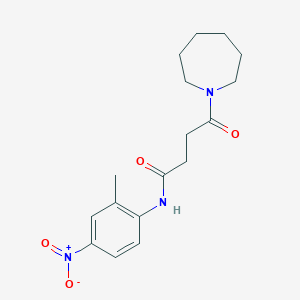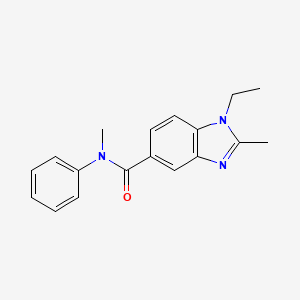
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DMPVP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to amphetamines and have been associated with a range of health risks. DMPVP has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system.
Mécanisme D'action
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one acts as a dopamine reuptake inhibitor by blocking the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors on the postsynaptic neuron. This activation can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. These effects are similar to those observed with other cathinones and amphetamines, and are thought to be related to the drug's mechanism of action as a dopamine reuptake inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages as a research tool, including its ability to selectively target the dopamine system and its relatively low toxicity compared to other cathinones. However, there are also several limitations to its use, including its potential for abuse and its limited availability.
Orientations Futures
There are several potential future directions for research on 3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one, including its use as a tool for investigating the role of the dopamine system in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential for abuse. Finally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of active research in the field.
Méthodes De Synthèse
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The resulting product is then purified and characterized using various techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research as a tool for investigating the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This mechanism of action has been linked to the drug's potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-5-19-11-15(12(2)18-19)16(20)8-6-13-10-14(21-3)7-9-17(13)22-4/h6-11H,5H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFKCHAGUALMG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)

![5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)


![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)